N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide
Description
N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is a heterocyclic compound featuring a naphthothiazole scaffold fused with a nitro-substituted benzamide group. The nitro group on the benzamide moiety is a critical pharmacophore observed in bioactive compounds, influencing electronic properties and binding interactions (e.g., enzyme inhibition or receptor antagonism) .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3S/c22-17(12-5-8-13(9-6-12)21(23)24)20-18-19-15-10-7-11-3-1-2-4-14(11)16(15)25-18/h1-10H,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOMIANUOXGMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide typically involves the reaction of N-substituted arylamines with elemental sulfur under metal-free conditions . This method is considered environmentally friendly and atom-economic, as it facilitates the formation of double C–S bonds through C–H bond functionalization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The thiazole ring can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and halogenating agents for substitution reactions. Typical conditions involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitrobenzamide derivatives, including N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide. Research has demonstrated that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, a study on various nitrobenzamide derivatives found that certain compounds showed promising results against pathogenic microorganisms, suggesting that this compound could be further explored as a potential antimicrobial agent .
Antidiabetic Potential
Another area of interest is the antidiabetic potential of nitrobenzamide derivatives. A series of N-(alkyl/aryl)-4-nitrobenzamide derivatives have been synthesized and tested for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. Some derivatives showed significant inhibitory activity, indicating that this compound could be investigated for its effects on glucose metabolism and diabetes management .
Biological Studies
Enzyme Inhibition
The compound may serve as a lead structure for the development of enzyme inhibitors. For example, virtual screening studies have identified related compounds as inhibitors of apoptosis signal-regulating kinase 1 (ASK1), which plays a crucial role in cell signaling pathways related to stress responses and inflammation. This suggests that this compound could be evaluated for similar biological activities .
Mechanism of Action
The mechanism by which compounds like this compound exert their biological effects is an area of ongoing research. The presence of the naphthalene ring and the nitro group may facilitate interactions with biological targets such as enzymes or receptors, potentially modulating their activity . Further studies are needed to elucidate these mechanisms.
Material Science
Synthesis of New Materials
this compound can also be used as a building block in the synthesis of new materials with specific properties. Its unique structure may impart desirable characteristics such as conductivity or fluorescence when incorporated into polymer matrices or other composite materials . This application opens pathways for innovations in electronic materials and sensors.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit enzymes and disrupt cellular processes, leading to their biological effects . The compound’s nitrobenzamide moiety may also contribute to its activity by interacting with cellular proteins and DNA.
Comparison with Similar Compounds
Key Observations :
Contrasts :
- While N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide may share structural motifs with androgen receptor antagonists (), its nitro group could redirect activity toward antimicrobial or cytotoxic pathways, as seen in .
- Nitazoxanide derivatives () rely on a nitro-thiazole scaffold for antiparasitic activity, whereas pyridyl-thiazole analogs () target adenosine receptors, illustrating substituent-dependent selectivity.
Biological Activity
N-(naphtho[2,1-d]thiazol-2-yl)-4-nitrobenzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of naphtho[2,1-d]thiazole derivatives with 4-nitrobenzoyl chloride. The reaction conditions may vary, but common methods include solvent-free conditions or the use of polar aprotic solvents to enhance yields and purity.
Antibacterial Activity
Research has demonstrated that compounds related to naphtho[2,1-d]thiazoles exhibit significant antibacterial properties. For instance, a study showed that certain thiazole derivatives displayed better antibacterial activity than standard antibiotics like Gentamycin against Staphylococcus aureus and other pathogens . This suggests that this compound could possess similar or enhanced antibacterial properties.
Antifungal Activity
In addition to antibacterial effects, some naphtho[2,1-d]thiazole derivatives have shown antifungal activity. For example, compounds similar to this compound were effective against fungi such as Cryptococcus neoformans and Trichophyton mentagrophytes . This highlights the potential of this compound in treating fungal infections.
Anti-Tuberculosis Activity
A notable area of research involves the inhibition of methionine aminopeptidases (MtMetAP) from Mycobacterium tuberculosis (Mtb). Inhibitors derived from naphtho[1,2-d]thiazole structures have shown promising results in suppressing Mtb growth . The SAR studies indicated that modifications in the structure could lead to enhanced potency against tuberculosis.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of naphtho[2,1-d]thiazole derivatives. The following table summarizes key findings from various studies regarding the relationship between structural modifications and biological activity:
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole derivatives demonstrated that modifications at the 4-position significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced efficacy against Gram-positive bacteria compared to their electron-donating counterparts.
Case Study 2: Anti-Tuberculosis Potential
In a high-throughput screening for MtMetAP inhibitors, several naphtho[1,2-d]thiazole derivatives were identified as potent inhibitors. The study highlighted that specific substitutions on the aromatic rings could dramatically improve inhibitory potency and selectivity against Mtb .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
